molecular formula C14H14ClNO3 B5670530 methyl 1-(3-chloro-4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate

methyl 1-(3-chloro-4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate

Cat. No.: B5670530
M. Wt: 279.72 g/mol
InChI Key: GBIPSEFHULMHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(3-chloro-4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a methyl group, a carboxylate ester, and a chloromethylphenyl group

Preparation Methods

The synthesis of methyl 1-(3-chloro-4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chloro-4-methylphenylamine with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then cyclized to form the pyrrole ring, followed by esterification to yield the final product . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.

Chemical Reactions Analysis

Methyl 1-(3-chloro-4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 1-(3-chloro-4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(3-chloro-4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been found to interfere with photosynthesis in plants by inhibiting the fixation of carbon dioxide . In microbial systems, it may disrupt cell membrane integrity or inhibit essential enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Methyl 1-(3-chloro-4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 1-(3-chloro-4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-8-4-5-10(6-12(8)15)16-9(2)11(7-13(16)17)14(18)19-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIPSEFHULMHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(CC2=O)C(=O)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.